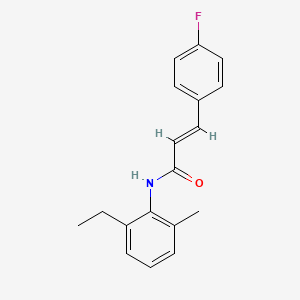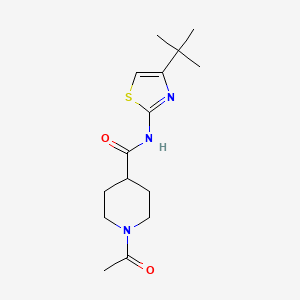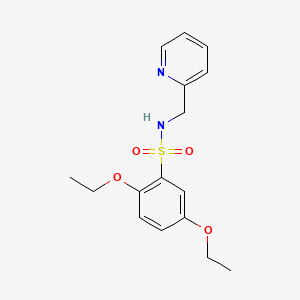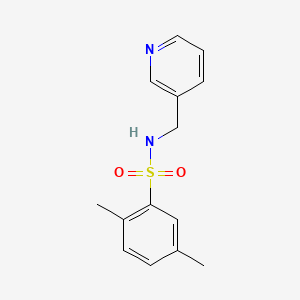
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EF-24 and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. This compound also inhibits the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 also has potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide. One of the potential directions is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Additionally, further research can be conducted to investigate the potential applications of EF-24 in the treatment of other diseases and disorders.
Métodos De Síntesis
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-ethyl-6-methylaniline and 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acryloyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. EF-24 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-9-14-7-10-16(19)11-8-14/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVHQKUYVLJI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)

